molecular formula C10H18ClN B13467188 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride

Cat. No.: B13467188
M. Wt: 187.71 g/mol
InChI Key: PYEKZJCSVBFXBB-UHFFFAOYSA-N
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Description

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride (CAS: 2680746-50-1) is a bicyclic organic compound featuring a strained bicyclo[1.1.1]pentane (BCP) scaffold fused to a pyrrolidine ring via a methylene linker, with a hydrochloride counterion enhancing solubility . Its molecular formula is C₁₀H₁₇ClN₂, and it has a molecular weight of 257.21 g/mol . The BCP moiety is notable for its high bond angle strain and three-dimensional rigidity, which is exploited in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability and membrane permeability . This compound is primarily utilized as a building block in drug discovery, particularly for fragment-based ligand design and bioisosteric replacement of aromatic rings or tert-butyl groups .

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-2-11-7-8(1)3-10-4-9(5-10)6-10;/h8-9,11H,1-7H2;1H

InChI Key

PYEKZJCSVBFXBB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC23CC(C2)C3.Cl

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

The foundational step involves synthesizing the bicyclo[1.1.1]pentane (BCP) scaffold, which is a key bioisostere in medicinal chemistry. Several approaches have been documented:

  • Photochemical Addition of Propellane to Diacetyl
    This method, demonstrated in recent studies, employs in flow photochemical reactions to add propellane to diacetyl, forming the BCP core efficiently on a large scale (up to 1 kg within 1 day). The process involves the generation of a reactive radical intermediate facilitated by blue LED irradiation, enabling rapid and scalable synthesis (see,).

  • Haloform Reaction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
    The diacid precursor undergoes halogenation followed by a haloform reaction, providing a route to functionalized BCP derivatives. This method is suitable for producing BCP derivatives with carboxylic functionalities, which can be further transformed into amines or esters (see).

Functionalization of BCP with Alkyl Halides

The key step in preparing the target compound involves attaching a methyl group bearing a bicyclo[1.1.1]pentane moiety to the pyrrolidine ring:

  • Radical-Mediated Cross-Coupling
    Recent advances utilize atom transfer radical addition (ATRA) reactions, initiated by triethylborane or other radical initiators, to couple alkyl halides with the BCP core. This process tolerates various functional groups and is performed under mild conditions, making it suitable for large-scale synthesis (,).

  • Transition Metal-Catalyzed Cross-Coupling
    Palladium or nickel catalysis can facilitate the formation of carbon-carbon bonds between BCP derivatives and pyrrolidine precursors. Such methods are well-established for constructing complex bicyclic amines with high regio- and stereoselectivity ().

Formation of the Pyrrolidine Ring

The pyrrolidine moiety can be synthesized via:

  • Reductive Amination
    Condensation of aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction, yields the pyrrolidine ring with the attached BCP substituent.

  • Cyclization of Amino Alcohols or Amino Acids
    Intramolecular cyclization strategies, often under acidic or basic conditions, facilitate ring closure to form the pyrrolidine core.

Quaternization and Hydrochloride Formation

The final step involves converting the free amine into its hydrochloride salt:

  • Salt Formation
    Treatment of the free base with hydrogen chloride in a suitable solvent (e.g., diethyl ether or ethanol) yields the hydrochloride salt, ensuring stability and solubility suitable for pharmaceutical applications.

Representative Reaction Scheme

Step 1: Synthesis of BCP core via photochemical addition:
Diacetyl + Propellane → BCP diester

Step 2: Functionalization:
BCP diester → BCP halide (via halogenation)

Step 3: Radical coupling:
Bicyclo[1.1.1]pentane halide + pyrrolidine derivative → Alkylated pyrrolidine

Step 4: Salt formation:
Alkylated pyrrolidine + HCl → 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride

Data Tables Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Photochemical addition Propellane, diacetyl Blue LED irradiation, flow setup Scalable, rapid, environmentally friendly Requires specialized equipment
Haloform reaction BCP diacid, halogen reagents Reflux, acidification Good for functionalized derivatives Multi-step, moderate yield
Radical cross-coupling Alkyl halides, radical initiators Mild, room temperature High functional group tolerance Requires radical initiators
Transition metal catalysis Palladium/Nickel catalysts Mild, inert atmosphere High selectivity Catalyst cost, purification

Notes on the Synthesis

  • Scalability: The photochemical addition method has been successfully scaled to produce kilogram quantities, demonstrating its industrial viability (,).
  • Functional Group Tolerance: Radical-mediated methods accommodate various substituents, enabling diverse derivatives.
  • Purification: Final products are typically purified via chromatography or recrystallization, with salt formation stabilizing the compound.

Chemical Reactions Analysis

Types of Reactions

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core’s rigidity and three-dimensionality allow it to fit into unique binding sites on proteins and enzymes, potentially altering their activity. This makes it a valuable tool in drug discovery, where it can be used to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride with analogous bicyclo[1.1.1]pentane derivatives and related heterocycles, focusing on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Source
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine HCl C₁₀H₁₇ClN₂ 257.21 2680746-50-1 BCP core + pyrrolidine + methylene linker; hydrochloride salt Medicinal chemistry building block
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl C₆H₁₀ClF₂N 169.6 Not provided BCP core + difluoromethylamine substituent; hydrochloride salt Bioisostere for polar functional groups
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine HCl C₆H₁₁ClFN 155.6 Not provided BCP core + fluorinated methylamine substituent; hydrochloride salt Probe for fluorination effects
2-Methyl-2,6-diazaspiro[4.5]decane C₉H₁₈N₂ 187.71 EN300-399265 Spirocyclic diamine; lacks BCP scaffold Conformational constraint in ligands
1,3-Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate C₉H₁₂O₄ 184.19 115913-32-1 BCP core + dual ester groups Solubility modifier

Key Structural and Functional Differences

BCP Core Modifications: The parent compound incorporates a pyrrolidine ring, offering hydrogen-bonding capabilities and basicity, whereas derivatives like 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl prioritize fluorinated substituents to modulate lipophilicity and metabolic stability . 1,3-Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate replaces nitrogenous groups with esters, enhancing solubility but reducing basicity .

Bioisosteric Potential: The BCP-pyrrolidine system mimics substituted aromatic rings (e.g., para-substituted phenyl groups) in spatial occupancy but with improved solubility due to reduced π-π stacking . In contrast, 2-methyl-2,6-diazaspiro[4.5]decane provides a spirocyclic constraint but lacks the BCP scaffold’s strain energy .

Pharmacokinetic Implications :

  • Fluorinated analogs (e.g., 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl ) exhibit higher metabolic resistance compared to the parent compound due to C-F bond stability .

Notes

Data Limitations : The provided evidence lacks direct pharmacological or toxicity data for 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride . Comparisons are based on structural analogs and inferred properties.

Synthetic Accessibility : The compound’s synthesis involves strain-release functionalization of BCP, a challenging process requiring specialized reagents (e.g., iodonium ylides) .

Emerging Trends : BCP derivatives are increasingly replacing tert-butyl groups in drug candidates to reduce molecular weight while maintaining 3D bulk .

Biological Activity

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a bicyclo[1.1.1]pentane moiety linked to a pyrrolidine group, contributing to its distinct three-dimensional configuration. This structural characteristic enhances its potential as a bioisostere for aromatic systems, which may lead to improved pharmacokinetic profiles and selectivity in drug candidates .

Biological Activity

Research indicates that compounds containing the bicyclo[1.1.1]pentane structure exhibit promising biological activities, including:

  • Anti-inflammatory Effects : Some studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit inflammatory pathways, potentially making them suitable for treating inflammatory diseases .
  • Antibacterial Properties : Preliminary evaluations have indicated that certain bicyclo[1.1.1]pentane derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes like indoleamine-2,3-dioxygenase (IDO1), which is significant in cancer treatment as it can enhance immune responses when combined with immune checkpoint inhibitors .

Case Study 1: IDO1 Inhibition

A study highlighted the discovery of a bicyclo[1.1.1]pentane-derived compound that effectively inhibited IDO1 with an IC50 value of 3.1 nM in HeLa cells and demonstrated favorable pharmacokinetics in rat models . The modification of traditional scaffolds with the bicyclo[1.1.1]pentane unit improved metabolic stability and oral bioavailability.

Case Study 2: Antibacterial Activity

In another investigation, several bicyclo[1.1.1]pentane derivatives were tested against pathogenic bacteria, revealing strong inhibitory effects on S. aureus with MIC values ranging from 0.96 to 7.81 μg/mL, comparable to penicillin . This suggests potential applications in antibiotic development.

Synthesis Methods

The synthesis of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride can be achieved through various methods, including:

  • Photoredox Catalysis : This method allows for the addition of organic halides to the bicyclo[1.1.1]pentane framework, facilitating the construction of complex molecules .
  • Structural Modifications : Replacing traditional aromatic rings with the bicyclo[1.1.1]pentane moiety has shown to enhance solubility and permeability, which are critical for drug development .

Comparative Analysis of Similar Compounds

The following table compares 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride with structurally similar compounds:

Compound NameStructureNotable Features
Bicyclo[2.2.2]octaneBicyclo[2.2.2]octaneMore saturated; less flexible than bicyclo[1.1.1]pentane
Bicyclo[3.3.0]octaneBicyclo[3.3.0]octaneOffers different spatial arrangements; potential for different biological interactions
3-(Cyclopropylmethyl)pyrrolidineCyclopropylmethylpyrrolidineSimilar pyrrolidine backbone but lacks bicyclic structure; may influence binding differently

Q & A

Q. What are the key structural features and characterization methods for 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride?

Methodological Answer: The compound’s bicyclo[1.1.1]pentane moiety introduces steric strain and rigid geometry, influencing its reactivity and solubility. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and bicyclo[1.1.1]pentane integration (e.g., distinct proton environments in the bicyclo system) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., molecular ion peak at m/z 187.71 for the free base) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection, as demonstrated for structurally related bicyclo compounds .

Q. What synthetic routes are available for this compound, and what are their advantages?

Methodological Answer: A validated route involves iridium-catalyzed hydrogen-borrowing alkylation :

Reaction Setup : Combine bicyclo[1.1.1]pentane derivatives with pyrrolidine precursors in the presence of an iridium catalyst (e.g., [Cp*IrCl2_2]2_2) at 65°C under inert atmosphere .

Purification : Post-reaction, use silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product. Confirm purity via 1^1H NMR with an internal standard (e.g., tetrachloroethane) .
Advantages : High functional group tolerance and room-temperature compatibility minimize side reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in iridium-catalyzed hydrogen borrowing alkylation?

Methodological Answer: Key optimization parameters include:

  • Catalyst Loading : Screen iridium catalyst concentrations (0.5–5 mol%) to balance cost and efficiency .
  • Temperature : Test reactions at 50–80°C; higher temperatures may accelerate kinetics but risk decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of bicyclo[1.1.1]pentane intermediates .
  • Additives : Use mild acids (e.g., HCl) to stabilize intermediates, as demonstrated in analogous syntheses (74% yield achieved with 37% HCl) .

Q. How should researchers address discrepancies in analytical data (e.g., NMR, HPLC) during purity evaluation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for bicyclo[1.1.1]pentane proton shifts) .
  • Multi-Technique Analysis : Combine HPLC with LC-MS to differentiate co-eluting impurities .
  • Sample Preparation : Ensure thorough drying to remove residual solvents, which may obscure NMR peaks .
  • Reference Standards : Use commercially available bicyclo[1.1.1]pentane derivatives (e.g., tert-butyl carbamate analogs) for calibration .

Q. What strategies are effective in designing derivatives of this compound for biological activity screening?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the bicyclo[1.1.1]pentane with adamantane or cubane moieties to modulate lipophilicity (e.g., XLogP = 1.4 for the parent compound) .
  • Functionalization : Introduce halogens (e.g., fluorine at the bicyclo position) to enhance metabolic stability, as seen in ATF4 inhibitors .
  • Salt Forms : Explore alternative counterions (e.g., trifluoroacetate) to improve solubility, as demonstrated for related pyrrolidine hydrochlorides .

Q. How does the bicyclo[1.1.1]pentane moiety influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Steric Effects : The bicyclo system’s rigidity reduces rotational freedom, favoring selective reactions (e.g., alkylation at the methyl position) .
  • Solubility : Low polar surface area (17.1 Ų) enhances membrane permeability but may limit aqueous solubility; use co-solvents (e.g., DMSO) for in vitro assays .
  • Stability : The strained bicyclo structure is prone to ring-opening under strong acidic/basic conditions; avoid pH extremes during storage .

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